

# SM-19712: A Potent and Selective Endothelin-Converting Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | SM19712 free acid |           |
| Cat. No.:            | B10774043         | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of SM-19712, a novel, potent, and selective nonpeptidic inhibitor of endothelin-converting enzyme (ECE). SM-19712, chemically identified as 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl] benzenesulfonamide, monosodium salt, has demonstrated significant efficacy in both in vitro and in vivo models.[1][2] This document consolidates available data on its inhibitory activity, selectivity, and preclinical efficacy. It also provides detailed experimental protocols for relevant assays and visualizes the underlying biological pathways to facilitate further research and development efforts in the field of cardiovascular and renal diseases.

# Introduction to Endothelin and Endothelin-Converting Enzyme

The endothelin (ET) system plays a crucial role in vasoconstriction and has been implicated in the pathophysiology of various cardiovascular and renal diseases. Endothelin-1 (ET-1), the most potent vasoconstrictor known, is synthesized from its inactive precursor, big endothelin-1 (big ET-1), through the catalytic action of endothelin-converting enzyme (ECE). Inhibition of ECE presents a promising therapeutic strategy for conditions characterized by elevated ET-1 levels. SM-19712 has emerged as a significant small molecule inhibitor in this context.



### **SM-19712: In Vitro Inhibitory Activity**

SM-19712 has been shown to be a potent inhibitor of ECE. The following table summarizes the key quantitative data on its in vitro inhibitory activity.

| Parameter | Value | Assay Conditions                                                                       | Reference |
|-----------|-------|----------------------------------------------------------------------------------------|-----------|
| IC50      | 42 nM | ECE solubilized from rat lung microsomes                                               | [1]       |
| IC50      | 31 μΜ | Endogenous conversion of big ET-1 to ET-1 in cultured porcine aortic endothelial cells | [1]       |

### **Selectivity Profile of SM-19712**

A critical aspect of a therapeutic inhibitor is its selectivity for the target enzyme. SM-19712 has demonstrated high specificity for ECE over other metalloproteases.

| Enzyme                              | Inhibition at 10 - 100 μM | Reference |
|-------------------------------------|---------------------------|-----------|
| Neutral Endopeptidase 24.11 (NEP)   | No effect                 | [1]       |
| Angiotensin-Converting Enzyme (ACE) | No effect                 | [1]       |

## **Preclinical In Vivo Efficacy**

The therapeutic potential of SM-19712 has been evaluated in animal models of ischemic acute renal failure and myocardial infarction.

### **Ischemic Acute Renal Failure in Rats**

In a rat model of ischemic acute renal failure, intravenous administration of SM-19712 prior to the ischemic event dose-dependently attenuated renal dysfunction and histopathological



damage.[2] Notably, SM-19712 was found to be more potent than phosphoramidon, a conventional ECE inhibitor, at the same dose.[2] Furthermore, the elevated kidney tissue levels of ET-1 post-ischemia were completely suppressed by a high dose of SM-19712.[2]

| Dose (Intravenous) | Effect                                                                                          | Reference |
|--------------------|-------------------------------------------------------------------------------------------------|-----------|
| 3, 10, 30 mg/kg    | Dose-dependent attenuation of ischemia/reperfusion-induced renal dysfunction and tissue damage. | [2]       |
| 30 mg/kg           | Complete suppression of the increase in renal ET-1 content.                                     | [2]       |

### **Myocardial Infarction in Rabbits**

In a rabbit model of acute myocardial infarction induced by coronary occlusion and reperfusion, SM-19712 demonstrated cardioprotective effects.

| Effect                                                 | Reference |
|--------------------------------------------------------|-----------|
| Reduced infarct size                                   | [1]       |
| Reduced the increase in serum concentration of ET-1    | [1]       |
| Reduced the serum activity of creatinine phosphokinase | [1]       |

### **Pharmacokinetics and Clinical Trials**

As of the latest available information, detailed pharmacokinetic parameters for SM-19712, such as its half-life, bioavailability, and clearance, have not been published in the public domain. Similarly, there is no publicly available information regarding any clinical trials of SM-19712 in humans.

## **Signaling Pathways and Experimental Workflows**



## **Endothelin Synthesis and Signaling Pathway**

The following diagram illustrates the synthesis of endothelin-1 and its subsequent signaling cascade, which is the target of SM-19712.











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacological characterization of a novel sulfonylureid-pyrazole derivative, SM-19712, a potent nonpeptidic inhibitor of endothelin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of SM-19712, a novel and potent endothelin converting enzyme inhibitor, on ischemic acute renal failure in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SM-19712: A Potent and Selective Endothelin-Converting Enzyme Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10774043#sm19712-as-an-endothelin-converting-enzyme-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com